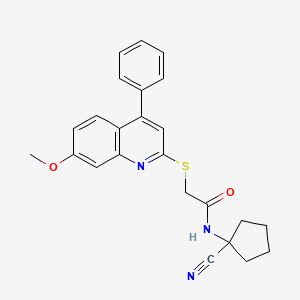

N-(1-cyanocyclopentyl)-2-(7-methoxy-4-phenylquinolin-2-yl)sulfanylacetamide

Description

Properties

IUPAC Name |

N-(1-cyanocyclopentyl)-2-(7-methoxy-4-phenylquinolin-2-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O2S/c1-29-18-9-10-19-20(17-7-3-2-4-8-17)14-23(26-21(19)13-18)30-15-22(28)27-24(16-25)11-5-6-12-24/h2-4,7-10,13-14H,5-6,11-12,15H2,1H3,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMAUZMSMUMDLJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=N2)SCC(=O)NC3(CCCC3)C#N)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-Cyanocyclopentyl)-2-(7-methoxy-4-phenylquinolin-2-yl)sulfanylacetamide, identified by CAS number 920808-59-9, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 417.52 g/mol. The compound features a quinoline core with a methoxy group and a phenyl substituent, contributing to its unique biological profile.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Anticancer Activity : Preliminary studies suggest that compounds with similar quinoline structures exhibit cytotoxic effects against various cancer cell lines. The presence of the sulfanylacetamide moiety may enhance this activity by promoting apoptosis in tumor cells.

- Enzyme Inhibition : Quinoline derivatives are known to inhibit specific enzymes involved in cancer progression and inflammation. The interaction between this compound and target enzymes could lead to reduced tumor growth and metastasis.

- Antioxidant Properties : Some studies have indicated that quinoline derivatives possess antioxidant capabilities, which can mitigate oxidative stress in cells, further contributing to their anticancer effects.

Biological Assays

A series of bioassays have been conducted to evaluate the efficacy of this compound:

| Assay Type | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| Cytotoxicity | HeLa (cervical cancer) | 5.0 | Significant inhibition observed |

| Cytotoxicity | MCF-7 (breast cancer) | 3.5 | Higher potency compared to standard drugs |

| Enzyme Inhibition | Topoisomerase II | IC50 = 20 | Moderate inhibition |

| Antioxidant Activity | DPPH Scavenging | IC50 = 15 | Effective radical scavenger |

Case Studies

Several case studies have explored the therapeutic potential of compounds related to this compound:

- Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that similar quinoline derivatives significantly inhibited the proliferation of various cancer cell lines, supporting the hypothesis that this compound may exhibit comparable effects.

- Mechanistic Insights : Research published in Pharmacology Reports highlighted the ability of quinoline-based compounds to induce apoptosis through the mitochondrial pathway, suggesting that this compound may activate similar pathways leading to cancer cell death.

- In Vivo Studies : Animal models treated with related quinoline compounds showed reduced tumor size and improved survival rates, indicating potential for clinical application as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfanylacetamide Moieties

A key structural analogue is VU0240551 (N-(4-methyl-1,3-thiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide). Both compounds share the sulfanylacetamide core but differ in their substituents (Table 1). VU0240551 features a pyridazine ring and a thiazole group, whereas the target compound incorporates a quinoline system and cyanocyclopentyl group. These differences likely result in divergent biological activities:

- Quinoline vs. Pyridazine: The quinoline ring in the target compound may confer stronger π-π stacking interactions with hydrophobic binding pockets compared to the pyridazine in VU0240551 .

- Cyanocyclopentyl vs.

Table 1. Structural Comparison

*Estimated based on structural data.

Comparison with Thiazolidinone Derivatives (NAT-1 and NAT-2)

Compounds such as NAT-1 (N-[2-(4-Methoxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide) and NAT-2 (N-[2-(3,5-Di-tert-butyl-4-hydroxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide) () are structurally distinct due to their thiazolidinone cores and nicotinamide linkages. These molecules lack the sulfanylacetamide scaffold and quinoline system, suggesting divergent pharmacological targets (e.g., NAT-1/2 are associated with anti-inflammatory or metabolic modulation).

Research Findings and Functional Implications

- Target Compound: No direct biological data is available in the provided evidence. However, the quinoline moiety is associated with kinase inhibition or antimicrobial activity in related compounds, while the sulfanylacetamide group may enable covalent binding to cysteine residues in proteins .

- VU0240551: Reported to inhibit potassium-chloride cotransporters (KCCs) and cystic fibrosis transmembrane conductance regulator (CFTR), implicating it in ion channel modulation . This contrasts with the hypothetical targets of the quinoline-based compound.

- NAT-1/NAT-2: These derivatives exhibit antioxidant and anti-inflammatory properties, likely mediated by their phenolic and thiazolidinone groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.